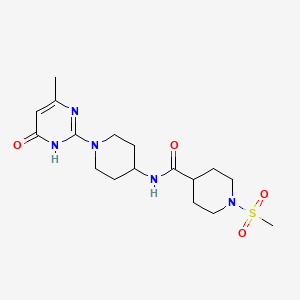![molecular formula C17H10F2N2O4S B2358114 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,6-difluorobenzoate CAS No. 877636-01-6](/img/structure/B2358114.png)
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,6-difluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The compound was derived from a high-throughput screening (HTS) of the 330,600 compound MLSMR collection . The synthetic methodology, development of structure-activity relationship (SAR), and initial in vitro pharmacologic characterization are also presented .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyran ring attached to a pyrimidinyl group via a sulfanylmethyl linkage, and a difluorobenzoate group attached to the pyran ring .Scientific Research Applications
Environmental Exposure and Health Impacts
A significant area of research involves understanding how exposure to various chemical compounds, including pyrethroid insecticides and other chemically related compounds, affects human health. For instance, studies have been conducted on the exposure of children and adults to pyrethroid metabolites, assessing the potential health risks associated with their widespread use in agriculture and household pest control (Ueyama et al., 2022; Babina et al., 2012). These studies often focus on the biomonitoring of urinary metabolites to assess exposure levels and potential health effects.
Pharmacokinetics and Drug Efficacy
Another area of research involves the pharmacokinetics, metabolism, and efficacy of drugs, as seen in studies on the metabolism and excretion of certain pharmaceutical compounds (Shilling et al., 2010). These studies are crucial for understanding how drugs are processed in the body, their safety profiles, and their therapeutic potential.
Chemical Exposure in Environmental Settings
Research on environmental exposure to chemical compounds, especially in children, provides insight into the ubiquity of chemical compounds in our surroundings and their potential impacts on health. For example, the study of urinary excretion of organophosphate and pyrethroid pesticides in children offers valuable data on the exposure levels to these chemicals in different living environments and potential neurobehavioral effects (Wang et al., 2016).
Mechanism of Action
This compound has been characterized as a potent APJ functional antagonist in cell-based assays . It is >37-fold selective over the closely related angiotensin II type 1 (AT1) receptor . This antagonist showed no significant binding activity against 29 other GPCRs, except to the κ-opioid and benzodiazepinone receptors .
properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,6-difluorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N2O4S/c18-11-3-1-4-12(19)15(11)16(23)25-14-8-24-10(7-13(14)22)9-26-17-20-5-2-6-21-17/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESWYJULXLXNSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2,6-difluorobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-fluorophenoxy)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2358032.png)

![2-Amino-6-[4-(6-chloro-2-pyridinyl)-1-piperazinyl]pyridine-3,5-dicarbonitrile](/img/structure/B2358036.png)
![(2E)-3-(4-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2358038.png)







![6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2358050.png)
![2-Chloro-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]acetamide](/img/structure/B2358051.png)